molecular formula C9H14ClNS B13455194 4-(3-Thienyl)piperidine hydrochloride

4-(3-Thienyl)piperidine hydrochloride

Cat. No.: B13455194
M. Wt: 203.73 g/mol
InChI Key: BYAXNRZFWMWPCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE is a chemical compound that features a piperidine ring substituted with a thiophene group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE typically involves the reaction of thiophene derivatives with piperidine under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . This reaction is known for its mild conditions and high efficiency in forming carbon-carbon bonds.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The use of advanced catalytic systems and optimized reaction parameters ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiol derivatives .

Mechanism of Action

The mechanism of action of 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE involves its interaction with specific molecular targets and pathways. The piperidine ring and thiophene group can interact with enzymes, receptors, and other proteins, leading to various biological effects. These interactions can modulate signaling pathways and cellular processes, contributing to the compound’s observed activities .

Comparison with Similar Compounds

Uniqueness: 4-(THIOPHEN-3-YL)PIPERIDINE HYDROCHLORIDE is unique due to the combination of the thiophene and piperidine rings, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

Molecular Formula

C9H14ClNS

Molecular Weight

203.73 g/mol

IUPAC Name

4-thiophen-3-ylpiperidine;hydrochloride

InChI

InChI=1S/C9H13NS.ClH/c1-4-10-5-2-8(1)9-3-6-11-7-9;/h3,6-8,10H,1-2,4-5H2;1H

InChI Key

BYAXNRZFWMWPCG-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CSC=C2.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.